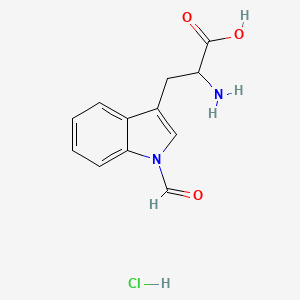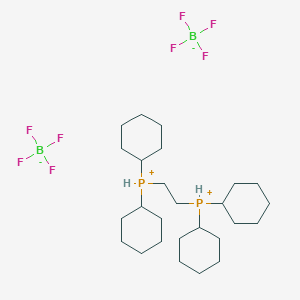
1,2-Bis(dicyclohexylphosphonium)ethane bis(tetrafluoroborate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(dicyclohexylphosphonium)ethane bis(tetrafluoroborate) is an organophosphorus compound with the chemical formula C26H49BF4P2. It is a white solid that is soluble in nonpolar organic solvents. This compound is known for its use as a ligand in coordination chemistry, where it forms complexes with various metals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Bis(dicyclohexylphosphonium)ethane bis(tetrafluoroborate) can be synthesized through a multi-step process:
Reaction of Nickel Complex: The synthesis begins with the reaction of a nickel complex, such as Ni(dppe)O2 (where dppe stands for 1,2-Bis(diphenylphosphino)ethane), with a halogenated compound like N=CCl4. This reaction yields trans-[Ni(dppe)Cl(CCl4)].
Formation of the Final Product: The trans-[Ni(dppe)Cl(CCl4)] is then reacted with tetrafluoroboric acid in ethanol to produce 1,2-Bis(dicyclohexylphosphonium)ethane bis(tetrafluoroborate).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis(dicyclohexylphosphonium)ethane bis(tetrafluoroborate) undergoes various types of chemical reactions, including:
Coordination Reactions: It acts as a ligand, forming complexes with metals.
Substitution Reactions: The compound can participate in substitution reactions where one ligand in a metal complex is replaced by another.
Common Reagents and Conditions
Palladium Catalysts: Used in decarbonylative C-H coupling of azoles and aromatic esters.
Nickel Catalysts: Employed in cross-coupling reactions of aryl fluorides and primary amines.
Major Products
The major products formed from these reactions are typically metal complexes, which can be used in various catalytic processes.
Aplicaciones Científicas De Investigación
1,2-Bis(dicyclohexylphosphonium)ethane bis(tetrafluoroborate) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Medicine: Research into its use in drug development and delivery systems.
Industry: Utilized in catalysis for organic synthesis, including hydrogenation and cross-coupling reactions.
Mecanismo De Acción
The mechanism of action of 1,2-Bis(dicyclohexylphosphonium)ethane bis(tetrafluoroborate) involves its role as a ligand. It coordinates with metal centers, stabilizing them and facilitating various catalytic reactions. The molecular targets are typically metal ions, and the pathways involved include the formation of metal-ligand complexes .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(dicyclohexylphosphino)ethane: A similar compound used as a ligand in coordination chemistry.
1,3-Bis(dicyclohexylphosphino)propane: Another related ligand with a different carbon backbone.
Uniqueness
1,2-Bis(dicyclohexylphosphonium)ethane bis(tetrafluoroborate) is unique due to its specific structure and the presence of tetrafluoroborate anions, which can influence its solubility and reactivity compared to other similar ligands.
Propiedades
Fórmula molecular |
C26H50B2F8P2 |
|---|---|
Peso molecular |
598.2 g/mol |
Nombre IUPAC |
dicyclohexyl(2-dicyclohexylphosphaniumylethyl)phosphanium;ditetrafluoroborate |
InChI |
InChI=1S/C26H48P2.2BF4/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;2*2-1(3,4)5/h23-26H,1-22H2;;/q;2*-1/p+2 |
Clave InChI |
JOBMUOAMAMSRBN-UHFFFAOYSA-P |
SMILES canónico |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1CCC(CC1)[PH+](CC[PH+](C2CCCCC2)C3CCCCC3)C4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[2-[[2-[[2-[(2-acetamido-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[1-[[1-[[1-[[1-[[2-[[6-amino-1-[2-[[1-[[2-[[6-amino-1-[[6-amino-1-[(4-carbamimidamido-1-carboxybutyl)amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13388880.png)
![2-[6-(2-Carboxyethyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B13388885.png)
![2R-(Hydroxymethyl)-1-[5-(tricyclo[3.3.2.13,7]dec-1-ylmethoxy)pentyl]-3R,4R,5S-piperidinetriol](/img/structure/B13388889.png)
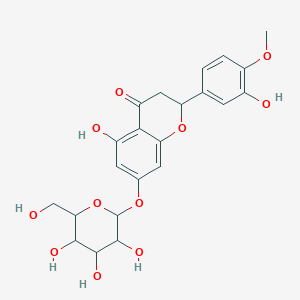

![(1R,2R)-1-N,2-N-bis[[2-bis(2,6-dimethylphenyl)phosphanylphenyl]methyl]cyclohexane-1,2-diamine](/img/structure/B13388905.png)
![benzyl 3-methyl-2-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methylamino]butanoate](/img/structure/B13388911.png)
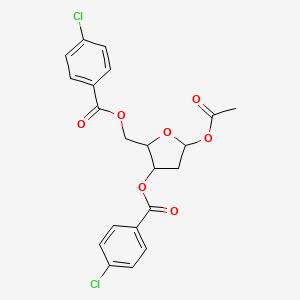
![3-(2-Biphenyl-4-yl-6-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B13388921.png)
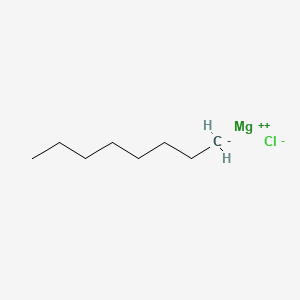
![2-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-4-ethylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13388931.png)

